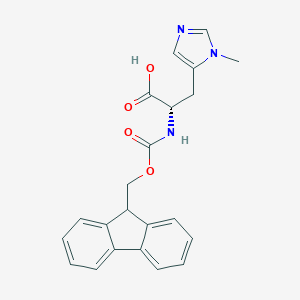

Fmoc-His(3-Me)-OH

概要

説明

Fmoc-His(3-Me)-OH, also known as 9-fluorenylmethyloxycarbonyl-3-methylhistidine, is a derivative of histidine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be removed under mild conditions, making it suitable for the synthesis of complex peptides.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-His(3-Me)-OH typically involves the protection of the histidine amino group with the Fmoc group. This can be achieved through the reaction of histidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The methylation of the histidine side chain can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of the compound with high purity.

化学反応の分析

Deprotection Reactions

The Fmoc group is removed under mild basic conditions to expose the α-amino group for subsequent peptide elongation.

Key Reagents and Conditions:

| Reagent | Solvent | Time | Efficiency | By-Products |

|---|---|---|---|---|

| Piperidine (20–40%) | DMF | 5–20 min | >99% | Dibenzofulvene-piperidine adduct |

| DBU (1–2%) | DCM | 2–5 min | 95–98% | Minimal |

| Morpholine | DMF | 30–60 min | 90–95% | Trace impurities |

- Mechanism : Base-induced β-elimination cleaves the Fmoc group, forming dibenzofulvene (DF) and CO₂. Piperidine traps DF, preventing reattachment .

- Stability : The 3-methyl group on histidine’s imidazole ring stabilizes the side chain against racemization during deprotection .

Coupling Reactions

Fmoc-His(3-Me)-OH participates in peptide bond formation via carbodiimide- or uronium-based activation.

Common Coupling Reagents and Racemization Rates:

| Reagent | Activator | Racemization (%) | Coupling Efficiency | Source |

|---|---|---|---|---|

| HBTU | HOBt/DIPEA | 0.5–1.2 | >99% | |

| HATU | HOAt/DIPEA | 0.3–0.8 | >99% | |

| TBTU | DIPEA | <0.5 | 98–99% | |

| DIC | OxymaPure | 1.5–2.0 | 95–98% |

- Racemization Suppression : The 3-methyl group sterically hinders imidazole-mediated base catalysis, reducing racemization to <1% under optimized conditions .

- Side Reactions :

Side-Chain Reactivity

The 3-methylimidazole side chain exhibits unique reactivity:

Methylation Stability:

| Condition | Solvent | Stability | Observations |

|---|---|---|---|

| TFA (95%) | DCM | Stable | No demethylation observed |

| HFIP (50%) | Water | Stable | Compatible with resin cleavage |

| NaOH (0.1 M) | Water/THF | Partial hydrolysis | Avoid prolonged exposure |

- Coordination Chemistry : The methylated imidazole retains metal-binding capacity, enabling applications in catalytic peptides .

Comparative Analysis with Analogues

| Property | This compound | Fmoc-His(1-Me)-OH | Fmoc-His(Trt)-OH |

|---|---|---|---|

| Racemization Rate | 0.3–0.5% | 1.5–2.0% | 0.8–1.2% |

| Deprotection Speed | Fast (5 min) | Moderate (10 min) | Slow (20 min) |

| Side-Chain Stability | High | Moderate | High |

- Advantage : this compound outperforms Trt-protected derivatives in coupling speed and racemization control .

Optimization Guidelines

科学的研究の応用

Peptide Synthesis

Overview : Fmoc-His(3-Me)-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that can be selectively removed under mild conditions.

Key Benefits :

- Selective Protection : The Fmoc group allows for the protection of the amino group during peptide assembly, preventing unwanted reactions.

- Compatibility : It is compatible with various coupling reagents and conditions used in SPPS.

Case Study : A study demonstrated that using this compound in SPPS significantly reduced racemization rates during peptide coupling reactions. The incorporation of this compound resulted in high yields and purity of the synthesized peptides, making it an ideal choice for complex peptide synthesis .

Drug Development

Overview : The modification of peptides with this compound can enhance their bioactivity and stability, which is crucial for therapeutic applications.

Applications :

- Therapeutic Peptides : Researchers are investigating modified peptides containing this compound for potential use as therapeutic agents.

- Vasodilating Effects : Tri-peptides formed with this compound have shown vasodilating effects, indicating its potential in cardiovascular therapies .

Bioconjugation

Overview : this compound is utilized to create conjugates with biomolecules, facilitating targeted drug delivery systems.

Applications :

- Targeted Therapies : By conjugating this compound with antibodies or other biomolecules, researchers can develop targeted therapies for cancer treatment .

- Biomolecular Interactions : Its incorporation into conjugates can improve the binding properties and specificity of therapeutic agents.

Protein Engineering

Overview : This compound is employed to introduce specific histidine residues into proteins, enhancing their functional properties.

Key Benefits :

- Catalytic Activities : Histidine residues are crucial for enzyme activity; thus, incorporating this compound can improve catalytic efficiency.

- Binding Properties : Enhanced binding properties of proteins can be achieved through the strategic placement of modified histidine residues .

Analytical Chemistry

Overview : this compound aids in the development of analytical methods for detecting and quantifying peptides.

Applications :

- Proteomics Advancements : Its role in developing sensitive analytical techniques contributes to advancements in proteomics and peptide analysis .

- Quantification Methods : It helps in creating methods that allow for accurate quantification of peptides in complex biological samples.

Data Table: Key Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Selective protection; high yield |

| Drug Development | Modification of therapeutic peptides | Enhanced bioactivity; stability |

| Bioconjugation | Creation of conjugates with biomolecules | Targeted delivery systems |

| Protein Engineering | Introduction of specific histidine residues | Improved binding and catalytic properties |

| Analytical Chemistry | Development of detection methods | Contributions to proteomics |

作用機序

The mechanism of action of Fmoc-His(3-Me)-OH in peptide synthesis involves the protection of the amino group to prevent unwanted side reactions. The Fmoc group is stable under the conditions used for peptide bond formation but can be removed under mild basic conditions to reveal the free amino group for further reactions. The methylation of the histidine side chain can influence the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

Fmoc-His-OH: The non-methylated version of Fmoc-His(3-Me)-OH.

Fmoc-His(1-Me)-OH: A derivative with methylation at the 1-position of the histidine side chain.

Fmoc-His(2-Me)-OH: A derivative with methylation at the 2-position of the histidine side chain.

Uniqueness

This compound is unique due to the specific methylation at the 3-position of the histidine side chain. This modification can influence the compound’s chemical properties and reactivity, making it suitable for specific applications in peptide synthesis and research.

生物活性

Fmoc-His(3-Me)-OH, a derivative of histidine, plays a significant role in peptide synthesis and exhibits notable biological activities. This article delves into its synthesis, applications, and biological effects, supported by relevant data tables and case studies.

1. Overview of this compound

This compound is an Fmoc-protected amino acid that serves as a building block in solid-phase peptide synthesis (SPPS). The introduction of the methyl group at the 3-position of the imidazole ring enhances its stability and can influence the biological activity of peptides synthesized from it.

2. Synthesis and Stability

The synthesis of this compound involves standard procedures in peptide chemistry, typically using coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate). Notably, studies indicate that these coupling methods do not lead to significant racemization, which is critical for maintaining the optical purity of the synthesized peptides .

3.1 Vasodilating Effects

This compound has been shown to exhibit vasodilating properties when incorporated into peptides. In particular, studies have demonstrated that peptides formed from this compound, such as those combined with Fmoc-citrulline-OH and Fmoc-His(1-Me)-OH, display vasodilating effects with effective concentrations (EC50) ranging from 2.7 to 4.7 mM . This suggests potential applications in cardiovascular therapies.

3.2 Antioxidant Properties

Research indicates that derivatives of histidine, including this compound, may possess antioxidant properties. The imidazole ring in histidine derivatives can act as a proton acceptor and donor, contributing to their ability to scavenge free radicals .

4.1 Peptide Coupling Studies

In a series of experiments examining the coupling efficiency of this compound in SPPS, researchers found that using TBTU as a coupling agent resulted in minimal racemization compared to other methods. The studies highlighted that when coupled with standard reagents like DIPEA (N,N-diisopropylethylamine), the racemization rate remained below 5%, indicating high fidelity in peptide synthesis .

| Coupling Agent | Racemization Rate (%) |

|---|---|

| TBTU | < 5 |

| DCC/DMAP | High |

| BOP | Low |

4.2 Biological Assays

In biological assays assessing the vasodilatory effects of peptides containing this compound, it was observed that these peptides effectively induced relaxation in vascular tissues at concentrations consistent with their EC50 values. This effect was attributed to the ability of histidine derivatives to modulate nitric oxide pathways .

5. Conclusion

This compound is a versatile compound in peptide synthesis with significant biological activities, particularly in vasodilation and potential antioxidant effects. Its stability during synthesis and low racemization rates make it an attractive choice for developing therapeutic peptides.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXEZHNPXCFB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-16-4 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N3-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。